![molecular formula C23H21N3O3 B2378882 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797873-74-5](/img/structure/B2378882.png)
1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a spiro[isobenzofuran-1,3’-piperidin] group, which is a type of spiro compound where two rings share a single atom.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spiro[isobenzofuran-1,3’-piperidin] group and the pyrazole ring. These structures are typically analyzed using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazole ring and the spiro[isobenzofuran-1,3’-piperidin] group. Pyrazoles can undergo a variety of reactions, including N-arylation and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties can be analyzed using various techniques, such as density functional theory (DFT) at the B3LYP/TZ2P level of theory .Aplicaciones Científicas De Investigación
Sigma Ligand Affinity and Selectivity
- Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including derivatives similar to 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been studied for their affinity and selectivity as sigma ligands. These studies focus on understanding the structural factors that govern sigma 1/sigma 2 affinity and selectivity within this class of compounds. The results indicate that the N-substituent in these compounds is crucial for both affinity and selectivity, influencing the binding to sigma 1 and sigma 2 sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
- Compounds like 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been synthesized and evaluated as potential central nervous system (CNS) agents. The synthesis of these compounds was driven by the recognition of specific molecular moieties shared with known antidepressants. These compounds have been observed to exhibit activities such as inhibition of tetrabenazine-induced ptosis, which is a property seen in several antidepressants (Bauer et al., 1976).
Sigma Receptor Binding Properties
- Research on spiro[isobenzofuran-1,4'-piperidines] derivatives has focused on their binding properties for sigma(1) and sigma(2) receptors. These studies are significant in understanding the affinity and selectivity of these compounds towards sigma receptors, which are implicated in various neurological processes. The compounds exhibit varying degrees of affinity for sigma(1) vs sigma(2) receptors, with some showing high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).
Synthesis and Biological Evaluation
- Various derivatives of spiro[isobenzofuran-1,4'-piperidines], similar to the compound , have been synthesized and their biological activities have been evaluated. This research includes studying the effects of different substituents and structural modifications on the biological activity of these compounds. The findings from these studies contribute to the development of potential CNS agents with specific pharmacological profiles (Martin et al., 1981).
Propiedades
IUPAC Name |
1'-(5-methyl-1-phenylpyrazole-4-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-19(14-24-26(16)17-8-3-2-4-9-17)21(27)25-13-7-12-23(15-25)20-11-6-5-10-18(20)22(28)29-23/h2-6,8-11,14H,7,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHVKMGMQCUYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
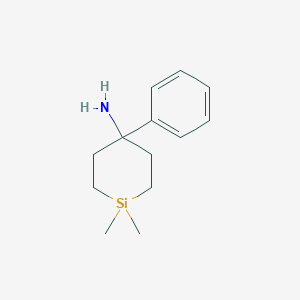
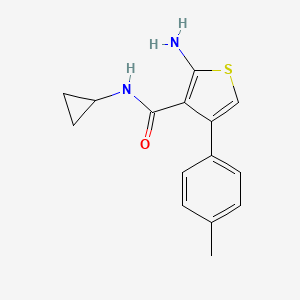
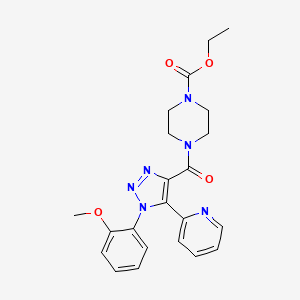
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

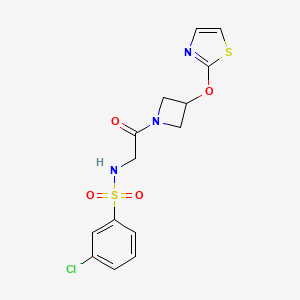
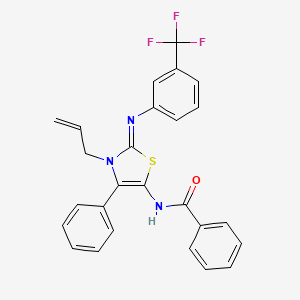
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)
